5-Aminonicotinaldehyde

Descripción

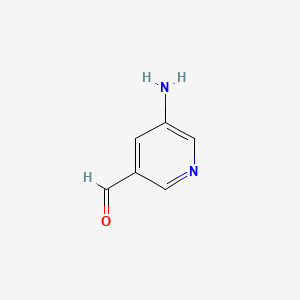

5-Aminonicotinaldehyde (C₆H₆N₂O) is a pyridine derivative featuring an aldehyde group at the 3-position and an amino group at the 5-position of the pyridine ring. This article focuses on comparative analysis with structurally related compounds, leveraging available data to infer trends in reactivity, stability, and functional utility.

Propiedades

IUPAC Name |

5-aminopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-1-5(4-9)2-8-3-6/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBYBONVTQJWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparative Analysis of 5-Aminonicotinaldehyde and Structurally Similar Compounds

The following table summarizes key properties of this compound and its analogs, including positional isomers, acetylated/methylated derivatives, and carboxylic acid counterparts:

Key Research Findings

Positional Isomerism Effects: The amino group's position (2-, 4-, or 5-) significantly impacts intermolecular interactions. For example, 2-Aminonicotinic acid exhibits a high melting point (295–297°C) due to efficient hydrogen bonding between the amino and carboxylic acid groups . In contrast, 5-substituted derivatives lack this intramolecular stabilization, leading to lower melting points or amorphous solid states.

Functional Group Influence: Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound confers electrophilic character, making it reactive toward nucleophiles like amines (e.g., forming Schiff bases). Conversely, 5-Aminonicotinic acid’s carboxylic acid group enhances polarity and solubility, favoring applications in aqueous-phase reactions . Substituent Effects: Acetylation (5-Acetylnicotinaldehyde) or methylation (5-Methylnicotinaldehyde) alters electronic and steric profiles.

Synthetic Utility: 5-Aminonicotinic acid is widely utilized in medicinal chemistry for synthesizing nicotinamide analogs or enzyme inhibitors . Aldehyde derivatives like 5-Acetylnicotinaldehyde are valuable in combinatorial chemistry for generating diverse heterocyclic libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.